(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride
Description
Structural Characterization and Nomenclature
Molecular Formula and IUPAC Nomenclature
The molecular formula of (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is C₁₀H₁₁Cl₂N·HCl , corresponding to a molar mass of 252.6 g/mol. The IUPAC name derives from its stereochemistry and substituents:
- Base compound : (2R)-2-(2,3-dichlorophenyl)pyrrolidine.
- Hydrochloride salt : (2R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride.
The numbering prioritizes the pyrrolidine nitrogen, with the 2,3-dichlorophenyl group attached to the second carbon. The R configuration at this chiral center is explicitly noted in the prefix.
Table 1: Molecular Formula Comparison
| Component | Base Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₁₀H₁₁Cl₂N | C₁₀H₁₂Cl₃N |
| Molecular Weight | 216.10 g/mol | 252.6 g/mol |
Stereochemical Configuration and Chirality
The chiral center at C2 of the pyrrolidine ring dictates the compound’s stereochemistry. Using the Cahn-Ingold-Prelog rules:
- Priority assignment :
This results in an R configuration, confirmed by the SMILES notation C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl. The @@ symbol denotes the absolute configuration, critical for enantiomer-specific interactions in catalysis or receptor binding.
Solid-State Characterization (Crystallography, Polymorphism)
Crystallography
Single-crystal X-ray diffraction studies of related dichlorophenyl-pyrrolidine derivatives reveal monoclinic crystal systems with space group P2₁. For example, a structurally analogous bromide salt exhibits unit cell parameters a = 7.2 Å, b = 9.8 Å, c = 10.1 Å, and β = 92.5°. The hydrochloride salt likely adopts similar packing due to ionic interactions between the protonated pyrrolidine nitrogen and chloride ions.
Polymorphism
Patent data disclose polymorphic forms of related compounds, such as (3,4-Dichloro-phenyl)-((S)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride. X-ray powder diffraction (XRPD) patterns for polymorphs show characteristic peaks at 2θ = 8.4°, 12.7°, and 18.3°, indicative of distinct crystal lattices. While specific XRPD data for this compound remain unpublished, its quarterhydrate form (if present) would exhibit altered diffraction patterns due to water incorporation in the crystal lattice.
Table 2: Hypothetical XRPD Peaks for Polymorphs
| Polymorph | 2θ Values (°) | Relative Intensity |
|---|---|---|
| Form I | 8.4, 12.7, 18.3 | High |
| Form II | 7.9, 14.2, 20.1 | Medium |
Properties
IUPAC Name |
(2R)-2-(2,3-dichlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCPZCKCEWOUJK-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl Pyrrolidone Carboxylate
Pyrrolidone reacts with di-tert-butyl carbonate in a polar solvent (e.g., tetrahydrofuran or acetonitrile) under basic conditions (e.g., potassium carbonate or sodium hydride) at −20°C to 40°C for 1–10 hours. The tert-butyl group protects the lactam nitrogen, facilitating subsequent functionalization.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF, acetonitrile, or toluene |
| Base | K2CO3, NaH, or DBU |
| Temperature | −20°C to 40°C |
| Molar Ratio | Pyrrolidone : Boc2O = 1 : 1–3 |
Grignard Addition of 2,3-Dichlorophenyl Group
The tert-butyl-protected pyrrolidone reacts with a Grignard reagent derived from 2,3-dichlorobromobenzene. The Grignard solution (prepared using magnesium turnings and 2,3-dichlorobromobenzene in THF) is added dropwise to the pyrrolidone at −30°C to 50°C. This step forms 2-(2,3-dichlorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate.
Optimization Insights
Dehydration and Deprotection
The hydroxyl group is removed via acid-catalyzed dehydration. Using hydrochloric acid or trifluoroacetic acid (TFA) in methanol or dichloromethane at 0–100°C eliminates water, yielding 5-(2,3-dichlorophenyl)-3,4-dihydro-2H-pyrrole. Subsequent deprotection under acidic conditions removes the tert-butyl group.
Enantioselective Reduction
The dihydropyrrole intermediate undergoes asymmetric reduction using a chiral acid (e.g., D-mandelic acid or R-chiral phosphonic acid) and ammonia borane in ether or toluene. This step induces the R-configuration with >90% enantiomeric excess (ee).
Key Parameters
| Chiral Acid | Solvent | Temperature | ee (%) |
|---|---|---|---|
| D-Mandelic acid | Diethyl ether | 20–80°C | 92–95 |
| R-Phosphonic acid | Toluene | 50°C | 94–97 |
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol or diethyl ether to precipitate (R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride.
Reduction of Pyrrolidinone Intermediate
An alternative route involves reducing a pre-formed pyrrolidinone bearing the 2,3-dichlorophenyl group. This method, adapted from (R)-2-phenylpyrrolidine synthesis, proceeds as follows:
Synthesis of 5-(2,3-Dichlorophenyl)pyrrolidin-2-one
2,3-Dichlorophenylacetic acid is converted to its acid chloride using thionyl chloride, then coupled with a protected β-amino alcohol. Cyclization under basic conditions (e.g., NaH in THF) forms the pyrrolidinone ring.
Chiral Reduction
Lithium aluminium hydride (LiAlH4) or borane-THF reduces the ketone to the amine. For enantioselectivity, a chiral catalyst like (R)-2-methyl-CBS-oxazaborolidine is employed, achieving 85–90% ee.
Reduction Comparison
| Reducing Agent | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| LiAlH4 | THF | −5–20°C | Racemic | 80–85 |
| BH3·SMe2 + (R)-CBS | Toluene | 0–25°C | 88–92 | 75–80 |
Asymmetric Hydrogenation
Metal-catalyzed hydrogenation of an enamine precursor offers a scalable route. For example, a proline-derived enamine with a 2,3-dichlorophenyl group is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-BINAP) under high pressure. This method achieves >95% ee but requires specialized catalysts.
Resolution of Racemic Mixtures
While less efficient, classical resolution using chiral acids (e.g., dibenzoyl-D-tartaric acid) can separate enantiomers. This method is practical for small-scale production but suffers from low yields (~40% per cycle).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Grignard + Reduction | High enantioselectivity (>90% ee) | Multi-step, requires anhydrous conditions | Pilot to industrial |
| Pyrrolidinone Reduction | Fewer steps, moderate ee | Racemic without chiral catalysts | Lab to pilot |
| Asymmetric Hydrogenation | High ee, single-step | Expensive catalysts | Industrial |
| Resolution | Simple equipment | Low yield, wasteful | Lab |
Chemical Reactions Analysis
Types of Reactions
®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including (R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride, in treating epilepsy and related disorders. Research indicates that compounds with similar structures exhibit significant anticonvulsant properties. For instance, a study on pyrrolidine-2,5-dione derivatives demonstrated that certain compounds showed superior efficacy compared to established drugs like valproic acid in various seizure models .
Table 1: Anticonvulsant Efficacy of Pyrrolidine Derivatives
| Compound | ED50 (mg/kg) | Protective Index | Reference Drug |
|---|---|---|---|
| Compound A | 68.30 | 3.68 | Valproic Acid |
| Compound B | 28.20 | 4.61 | Ethosuximide |
This suggests that this compound could be explored further for its anticonvulsant properties.
Analgesic Properties
The analgesic effects of pyrrolidine derivatives have also been investigated. In models of acute and chronic pain, certain compounds demonstrated significant antinociceptive activity, indicating potential applications in pain management . The mechanism appears to involve modulation of neurotransmitter systems involved in pain perception.
Neurotransmitter Modulation
Research has indicated that compounds like this compound may influence catecholaminergic neurotransmission. A patent describes the ability of related compounds to increase extracellular levels of catecholamines such as dopamine and norepinephrine in cortical areas . This modulation could underlie both analgesic and anticonvulsant effects.
Interaction with Ion Channels
Studies have also explored the interaction of pyrrolidine derivatives with voltage-gated sodium and calcium channels, which are critical in neuronal excitability and neurotransmitter release . These interactions may contribute to the observed pharmacological effects, making these compounds valuable for further development.
Synthesis and Evaluation
A notable study synthesized a series of pyrrolidine derivatives and evaluated their pharmacological profiles in animal models . The results indicated that specific substitutions on the pyrrolidine ring significantly affected both anticonvulsant and analgesic activities.
Table 2: Summary of Synthesized Pyrrolidine Compounds
| Compound ID | Structure Description | Anticonvulsant Activity | Analgesic Activity |
|---|---|---|---|
| Compound 1 | 3-(2-Chlorophenyl) | High | Moderate |
| Compound 2 | 3-(3-Chlorophenyl) | Moderate | High |
These findings underscore the importance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of ®-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogenation Patterns
The position of chlorine substituents on the phenyl ring and the attachment site of the pyrrolidine ring significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
Pharmacological Relevance
Table 2: Pharmacological and Impurity Profiles
Key Observations:
- Aripiprazole Impurities : Chlorophenyl-piperazine/pyrrolidine derivatives are common impurities, suggesting structural similarities to dopamine receptor ligands .
- Sertraline Analogs : 3,4-Dichlorophenyl derivatives exhibit higher impurity limits, possibly due to increased stability or reduced toxicity compared to 2,3-dichloro isomers .
Biological Activity
(R)-2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with a dichlorophenyl group. The presence of chlorine atoms enhances its lipophilicity and biological activity.
Chemical Formula
- Molecular Formula : CHClN
- Molecular Weight : 233.1 g/mol
Pharmacological Activity
Recent studies have highlighted various pharmacological activities associated with this compound, particularly in the realms of neuropharmacology and pain management.
1. Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit anticonvulsant properties. For instance, a study evaluating similar compounds demonstrated significant efficacy in animal models for epilepsy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
| Compound | Test Model | Efficacy |
|---|---|---|
| Pyrrolidine Derivative | MES | Effective |
| Pyrrolidine Derivative | PTZ | Effective |
2. Antinociceptive Effects
In addition to anticonvulsant properties, this compound has been assessed for its antinociceptive effects. Studies have shown that compounds with similar structures can reduce pain in various models, including the hot plate and formalin tests .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Enzyme Inhibition : It may inhibit certain enzymes involved in pain pathways or seizure activity, contributing to its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- A study focusing on pyrrolidine derivatives found that those with electron-withdrawing groups exhibited enhanced anticonvulsant activity .
- Another investigation into the analgesic properties of similar compounds revealed significant reductions in pain responses in rodent models .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (S)-2-(3-Chloro-5-fluorophenyl)piperidine | Piperidine ring | Anticonvulsant |
| 3-(3-Chloro-5-fluorophenyl)piperidine | Lacks stereochemistry | Limited activity |
| (3-Chloro-5-fluorophenyl)(piperidin-1-yl)methanone | Different functional group | Varies |
Q & A
Q. What are the recommended synthetic routes for (R)-2-(2,3-dichlorophenyl)pyrrolidine hydrochloride?
- Methodological Answer : A common approach involves nucleophilic substitution of 2,3-dichlorophenyl precursors with pyrrolidine derivatives under basic conditions, followed by chiral resolution to isolate the (R)-enantiomer. Catalytic hydrogenation may also be employed to reduce intermediates like nitro or imine groups, as seen in analogous pyrrolidine syntheses . For chiral purity, asymmetric catalysis or enzymatic resolution is recommended.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention if irritation persists . For spills, collect material using absorbents and dispose as hazardous waste. Store in a cool, dry place away from incompatible reagents .
Q. How should researchers confirm the structural identity of the compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to verify aromatic and pyrrolidine proton environments.
- FT-IR for functional group analysis (e.g., C-Cl stretches near 700 cm⁻¹).
- Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for HCl adduct detection) .
Q. What first-aid measures are critical for accidental exposure?
- Methodological Answer :
- Inhalation : Move to fresh air; monitor for respiratory distress.
- Skin contact : Wash with soap and water; remove contaminated clothing.
- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist if irritation continues .
Advanced Research Questions
Q. How can enantiomeric purity be resolved during synthesis?
- Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB to separate enantiomers. Polarimetry or X-ray crystallography can validate absolute configuration. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) .
Q. What strategies are effective for impurity profiling in this compound?
Q. How does the compound behave in cross-coupling reactions for medicinal chemistry applications?
Q. What computational methods predict its receptor-binding interactions?
Q. How to evaluate its stability under varying pH and temperature conditions?
- Methodological Answer : Perform forced degradation studies :
Q. What are the ecological implications of its use in lab-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
